molecular formula C14H10F3NO3 B3041249 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate CAS No. 263385-04-2

2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate

Cat. No. B3041249
CAS RN: 263385-04-2
M. Wt: 297.23 g/mol
InChI Key: FLWQKBLUSQXBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate, also known as TFPyO, is a commonly used reagent in organic chemistry. It is a pyridinium salt that is used in the synthesis of various organic molecules. TFPyO is a versatile reagent that can be used in a wide range of chemical reactions.

Mechanism of Action

2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate acts as a coupling reagent in organic synthesis. It reacts with carboxylic acids to form an intermediate that is more reactive than the original carboxylic acid. This intermediate then reacts with an amine to form an amide bond. The reaction proceeds via the formation of an activated ester intermediate, which is then attacked by the amine. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is also known to participate in other reactions such as nucleophilic substitution and oxidation reactions.
Biochemical and Physiological Effects:
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate does not have any known biochemical or physiological effects. It is a synthetic reagent that is used only in laboratory settings.

Advantages and Limitations for Lab Experiments

2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate has several advantages as a coupling reagent in organic synthesis. It is a highly efficient reagent that can be used in a wide range of reactions. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is also stable and easy to handle, making it a popular choice for many researchers. However, 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate has some limitations. It can be expensive, and its use can result in the formation of unwanted side products. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.

Future Directions

There are several future directions for the use of 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side effects. Another area of interest is the use of 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate in the synthesis of novel peptides and proteins with therapeutic potential. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate can also be used in the synthesis of other organic molecules such as polymers and dendrimers. Finally, the development of new synthetic methods that use 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate as a key reagent is an area of ongoing research.

Scientific Research Applications

2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is widely used in scientific research for the synthesis of various organic molecules. It is particularly useful in the synthesis of peptides and proteins. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the coupling of amino acids to form peptide chains. 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is also used in the synthesis of other organic molecules such as heterocyclic compounds, natural products, and pharmaceuticals.

properties

IUPAC Name

2-[1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]oxy-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(18(20)8-11)21-9-12(19)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWQKBLUSQXBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=[N+](C=C(C=C2)C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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